Lipophilicity (XLogP) Differentiation
The target compound's computed XLogP3-AA of 3.2 provides a measurable differentiation from the 6-ethoxy-lacking analog 4-chloro-2-methylquinazoline (CAS 6484-24-8), which has a lower computed XLogP of approximately 2.0, and from the 2-methyl-lacking analog 4-chloro-6-ethoxyquinazoline (CAS 155960-92-2, XLogP ~2.8) [1][2][3]. The increased lipophilicity of the target compound (ΔXLogP of +1.2 and +0.4, respectively) predicts significantly altered partitioning behavior in biphasic reaction systems, which can directly impact extraction efficiency and phase-transfer catalysis performance. The ethoxy group also increases the topological polar surface area to 35 Ų (compared to approximately 25.8 Ų for the non-ethoxy analog), affecting passive membrane permeability in cell-based assay contexts [1][4].
| Evidence Dimension | Computed XLogP3-AA (Lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2 [PubChem computed] |
| Comparator Or Baseline | 4-Chloro-2-methylquinazoline: XLogP ~2.0; 4-Chloro-6-ethoxyquinazoline: XLogP ~2.8 [PubChem computed analogs] |
| Quantified Difference | ΔXLogP: +1.2 (vs. non-ethoxy analog); +0.4 (vs. 2-des-methyl analog) |
| Conditions | Computational prediction using XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
The higher logP guides selection of organic solvents for liquid-liquid extraction and informs compatibility with hydrophobic reaction media, directly affecting synthetic workflow design.
- [1] PubChem CID 119016451, 4-Chloro-6-ethoxy-2-methylquinazoline – Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/119016451#section=Computed-Properties View Source
- [2] PubChem CID 68155, 4-Chloro-2-methylquinazoline – Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/68155 View Source
- [3] PubChem CID 11820388, 4-Chloro-6-ethoxyquinazoline – Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/11820388 View Source
- [4] PubChem CID 119016451, 4-Chloro-6-ethoxy-2-methylquinazoline – Topological Polar Surface Area. https://pubchem.ncbi.nlm.nih.gov/compound/119016451 View Source
